

# The Role of AZD8421 in CCNE1-Amplified Ovarian Cancer: A Technical Overview

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#### Introduction

Ovarian cancer remains a significant challenge in oncology, with high-grade serous ovarian cancer (HGSOC) being the most common and lethal subtype. A notable molecular alteration in a subset of these tumors is the amplification of the CCNE1 gene, which encodes for Cyclin E1. [1][2] This amplification is a key oncogenic driver and is associated with resistance to standard chemotherapy and poor patient outcomes.[1][2][3] The Cyclin E1/Cyclin-Dependent Kinase 2 (CDK2) complex is a critical regulator of the G1/S phase transition in the cell cycle, and its hyperactivity due to CCNE1 amplification leads to uncontrolled cell proliferation.[4][5][6][7] This dependency on the Cyclin E/CDK2 axis presents a therapeutic vulnerability. AZD8421 is a potent and highly selective, orally bioavailable inhibitor of CDK2 that is currently under investigation as a targeted therapy for cancers with CCNE1 amplification, including ovarian cancer.[8][9][10][11][12][13] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies relevant to the evaluation of AZD8421 in the context of CCNE1-amplified ovarian cancer.

### **Mechanism of Action of AZD8421**

**AZD8421** is a next-generation, highly selective inhibitor of CDK2.[8] It demonstrates excellent selectivity for CDK2 over other CDK family members, such as CDK1, CDK4, CDK6, and CDK9, which has been a significant challenge with earlier generations of CDK inhibitors.[8][14] This selectivity is attributed to a specific hydrogen bonding interaction with the Lys89 residue in the



ATP-binding pocket of CDK2.[8][12] By inhibiting CDK2, **AZD8421** prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[11][15][16] The hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and S-phase entry. This leads to a G1/S phase cell cycle arrest, induction of senescence, and ultimately, inhibition of tumor cell proliferation.[12][15][16][17]

## **Quantitative Data Summary**

The preclinical efficacy of **AZD8421** has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AZD8421

Parameter	Value	Cell Line/Assay	Reference
CDK2 IC50	9 nM	Biochemical Assay	[9][15]
Cellular CDK2 Target Engagement (IC50)	9 nM	nanoBRET Assay	[12][16]
Inhibition of Endogenous Phospho-substrate	58 nM	In Vitro Cellular Assay	[15][16]
Cell Proliferation Inhibition (IC50) in OVCAR3 (CCNE1 amplified)	69 nM	Cell Proliferation Assay	[12][15][16]
Cell Proliferation Inhibition (IC50) in SKOV3 (CCNE1 non- amplified)	2.05 μΜ	Cell Proliferation Assay	[16]
Selectivity over CDK1	>50-fold	nanoBRET Assay	[8]
Selectivity over CDK4/6	>1000-fold	nanoBRET Assay	[8]
Selectivity over CDK9	>327-fold	In Vitro Cellular Assay	[15][16]



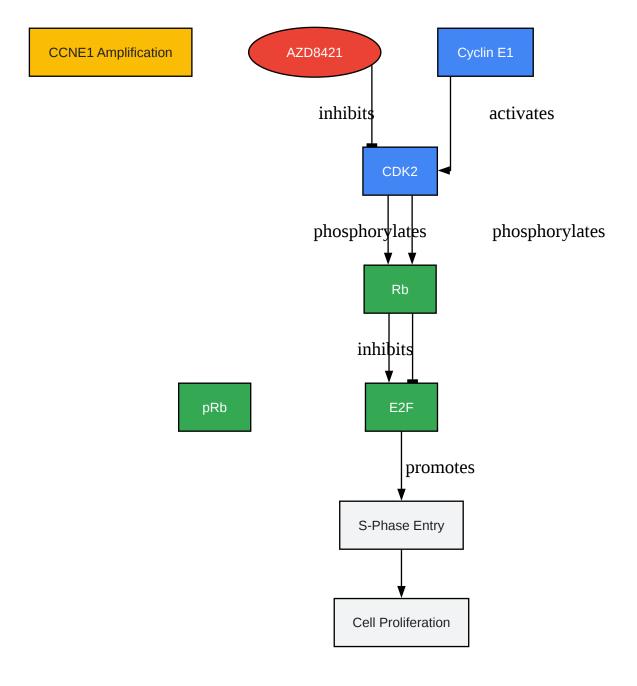
Table 2: In Vivo Efficacy of AZD8421

Model	Treatment	Outcome	Reference
OVCAR3 (CCNE1 amplified) Xenograft	AZD8421 Monotherapy	Robust antitumor activity with tumor regressions	[11][15][16]
OVCAR3 (CCNE1 amplified) Xenograft	AZD8421 + Palbociclib (CDK4/6i)	Tumor regressions	[11][15][16]
Ovarian Patient- Derived Xenograft (PDX) with elevated CCNE1	AZD8421 Monotherapy	Monotherapy activity and combination benefit	[16]

## **Signaling Pathways and Experimental Workflows**

To visually represent the underlying biological processes and experimental approaches, the following diagrams are provided in DOT language for Graphviz.

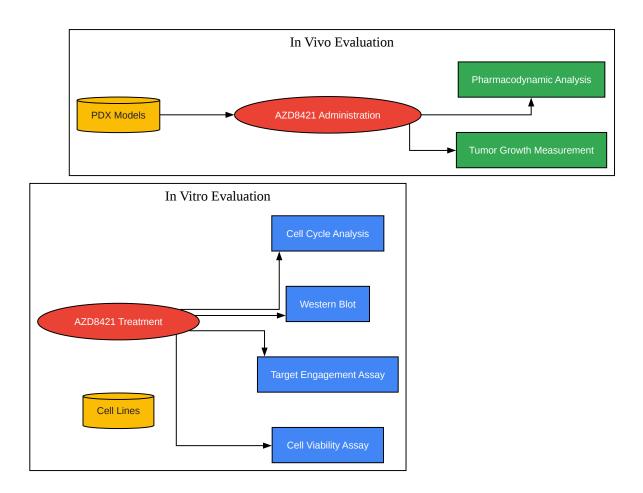




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Caption: CCNE1/CDK2 Signaling and AZD8421 Mechanism of Action.





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Caption: Experimental Workflow for **AZD8421** Evaluation.

### **Experimental Protocols**

This section provides an overview of the key experimental methodologies for evaluating the efficacy of **AZD8421** in CCNE1-amplified ovarian cancer.



# Cell Viability Assay (CyQUANT® Cell Proliferation Assay)

This assay quantifies cell proliferation based on the fluorescence of a dye that binds to nucleic acids.

- Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of AZD8421 for 72 hours.
- Lysis and Staining:
  - Prepare the CyQUANT® GR dye/cell-lysis buffer working solution by diluting the concentrated stock 400-fold in 1X cell-lysis buffer.[9]
  - Remove the culture medium from the wells.
  - Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well and incubate for 5 minutes at room temperature, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
- Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

#### **Cellular Target Engagement (NanoBRET™ Assay)**

This assay measures the binding of AZD8421 to CDK2 in live cells.

- Cell Transfection: Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a Cyclin E1 expression vector.[11][15]
- Cell Seeding: Seed the transfected cells into a 96-well plate.
- Compound and Tracer Addition:



- Add the NanoBRET™ Tracer to the cells.
- Add a serial dilution of AZD8421 and incubate for 2 hours at 37°C.
- Substrate Addition and BRET Measurement:
  - Add the NanoBRET™ Nano-Glo® Substrate.
  - Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRETenabled plate reader.
- Data Analysis: Calculate the BRET ratio and plot it against the log of the inhibitor concentration to determine the IC50 for target engagement.

#### Western Blot for Phospho-Rb

This technique is used to assess the phosphorylation status of Rb.

- Cell Lysis: Lyse treated and untreated ovarian cancer cells in a buffer containing protease and phosphatase inhibitors.[18]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



 Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

#### **Cell Cycle Analysis (EdU Incorporation Assay)**

This method determines the percentage of cells in each phase of the cell cycle.

- Cell Treatment: Treat ovarian cancer cells with AZD8421 for 24-48 hours.
- EdU Labeling: Add 10 μM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2 hours to label cells in the S-phase.[14]
- Fixation and Permeabilization: Harvest the cells, fix with 4% paraformaldehyde, and permeabilize with a saponin-based buffer.
- Click-iT® Reaction: Perform the Click-iT® reaction to conjugate a fluorescent azide to the incorporated EdU.[14]
- DNA Staining: Stain the cells with a DNA content dye (e.g., 7-AAD or FxCycle™).
- Flow Cytometry: Analyze the cells using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases.

#### In Vivo Patient-Derived Xenograft (PDX) Model

This model provides a more clinically relevant system to evaluate the antitumor activity of **AZD8421**.

- Tumor Implantation: Implant tumor fragments or cells from a CCNE1-amplified ovarian cancer patient subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).[19][20]
- Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer AZD8421 orally at a predetermined dose and schedule.
- Tumor Measurement: Measure tumor volume with calipers twice weekly.



- Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of target engagement and downstream pathway modulation (e.g., pRb levels by western blot or immunohistochemistry).
- Data Analysis: Plot the mean tumor volume over time for each group to assess antitumor efficacy.

### **Clinical Development**

**AZD8421** is currently being evaluated in a Phase I/IIa clinical trial, CYCAD-1 (NCT06188520), as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors, including ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[8][19][21][22][23] This trial will assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **AZD8421** in these patient populations.[22][23]

#### Conclusion

The selective inhibition of CDK2 by **AZD8421** represents a promising therapeutic strategy for the treatment of CCNE1-amplified ovarian cancer, a patient population with a significant unmet medical need. Preclinical data have demonstrated the potent and selective activity of **AZD8421** in relevant cancer models, leading to its progression into clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of **AZD8421** and other CDK2 inhibitors in this and other oncological settings. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this targeted agent.

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